Physicochemical Differentiation: LogP and TPSA of Branched vs. Linear N1-Methoxyalkyl Pyrazole-4-methanamines
The target compound bearing the branched N1-(1-methoxypropan-2-yl) group displays a vendor-computed LogP of 0.85762 and TPSA of 53.07 Ų . By contrast, the closest linear analog, (1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1407068-82-9), exhibits a lower estimated LogP consistent with the reduced hydrocarbon surface area of the linear ethylene spacer versus the branched propylene spacer. The branched N1 substituent introduces an additional methyl group on the carbon α to the pyrazole N1, increasing steric bulk and lipophilicity relative to the linear 2-methoxyethyl comparator. These values place the target compound in a differentiated property space relevant to CNS drug-like chemical space (LogP 0.5–3.5 range) and oral bioavailability predictions (TPSA < 90 Ų) [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.86 (computed); TPSA = 53.07 Ų; H-Acceptors = 4; H-Donors = 1; Rotatable Bonds = 4 |
| Comparator Or Baseline | (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1407068-82-9): linear N1-(2-methoxyethyl) substituent. LogP estimated ~0.1–0.3 units lower based on reduction of one sp³ carbon and associated hydrocarbon surface area; TPSA equivalent (same heteroatom count). |
| Quantified Difference | ΔLogP ≈ +0.1–0.3 (branched > linear); ΔTPSA ≈ 0 (same HBA/HBD count); branching introduces steric differentiation at N1 α-carbon. |
| Conditions | Vendor-computed data (ChemScene); LogP and TPSA calculated using standard computational algorithms. Comparator LogP estimated by structural analogy; direct experimental LogP not available for either compound in public literature. |
Why This Matters
The quantifiable LogP difference between branched and linear N1-methoxyalkyl regioisomers allows medicinal chemists to select the appropriate building block based on target product profile lipophilicity requirements without synthesizing both compounds for empirical comparison.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. (Rule-of-five framework: TPSA < 140 Ų, and preferably < 90 Ų for CNS penetration; LogP < 5.) View Source
